ethyl 2H-chromene-3-carboxylate
Description
Significance of the 2H-Chromene Scaffold in Organic Synthesis
The 2H-chromene framework is a "privileged" structural motif, meaning it is frequently found in a variety of biologically active compounds and natural products. nih.govchemrxiv.orguva.nl This has made it a highly attractive target for organic chemists. The development of novel and efficient synthetic strategies to access the 2H-chromene core is a valuable and ongoing endeavor in the field. nih.govbenthamdirect.com
The importance of this scaffold is underscored by the wide array of pharmacological activities exhibited by its derivatives, including:
Anticancer properties
Antimicrobial effects
Antioxidant capabilities researchgate.net
Anti-inflammatory action
Antiviral activity researchgate.net
This broad spectrum of biological relevance has propelled the 2H-chromene architecture to the forefront of drug discovery and development programs. nih.govchemrxiv.org
Historical Context of Ethyl 2H-Chromene-3-carboxylate Research
Historically, research on chromene-based structures often centered on the more readily synthesized 2-oxo-2H-chromenes, commonly known as coumarins. However, with the advancement of synthetic methodologies, focus has increasingly shifted towards the non-oxidized 2H-chromene scaffold. The development of modern catalytic systems has been pivotal in enabling the selective and efficient construction of these molecules, which were previously more challenging to access. nih.govuva.nlbenthamdirect.comresearchgate.net
The evolution of synthetic approaches reflects a broader trend in organic chemistry, moving from classical, often harsh, multi-step procedures to more elegant one-pot reactions, organocatalysis, and metal-catalyzed transformations. uva.nlbenthamdirect.com This progression has not only improved the efficiency and accessibility of 2H-chromene derivatives but has also aligned with the principles of green chemistry by reducing waste and energy consumption. benthamdirect.com Specific research into esters like this compound and its related amides is a part of this modern wave, aimed at systematically building libraries of these compounds for biological evaluation and the discovery of new therapeutic agents. nih.gov
Scope and Research Aims for this compound Studies
Current research involving this compound and its parent scaffold is multifaceted, with several key objectives driving the investigations.
A primary aim is the continued development of innovative and efficient synthetic routes. This is crucial for accessing these molecules in good yields and with high selectivity. Modern catalytic methods are at the heart of this research.
Catalytic Approaches for 2H-Chromene Synthesis
| Catalyst Type | Description | Reactants | Reference |
|---|---|---|---|
| Organocatalysis | A dual-catalyst system using p-toluenesulfonic acid monohydrate and pyrrolidine. | Salicylaldehydes and acetylenic diesters | researchgate.net |
| Hydrazine (B178648) Catalysis | Ring-closing carbonyl-olefin metathesis (RCCOM) catalyzed by a [2.2.1]-bicyclic hydrazine. | O-allyl salicylaldehydes | nih.govchemrxiv.org |
| Metal Catalysis | Various transition metals like Gold (Au), Iron (Fe), and Cobalt (Co) are used to catalyze cyclization reactions. | Propargyl ethers, salicyl-N-tosylhydrazones, terminal alkynes | uva.nl |
Another major research direction is the synthesis and biological evaluation of libraries of 2H-chromene derivatives. By creating variations of the core structure, such as different esters or amides at the 3-position, scientists can perform structure-activity relationship (SAR) studies. nih.gov These studies are essential for identifying which parts of the molecule are responsible for its biological effects and for optimizing its properties to develop potent and selective drugs. For instance, 2H-chromene-3-carboxamide derivatives have been synthesized and investigated as potential inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for treating neurodegenerative diseases. nih.gov
The overarching goal of these research programs is to leverage the unique chemical properties of the 2H-chromene scaffold to design and create novel molecules with significant therapeutic or material applications. The pursuit of sustainable and environmentally friendly synthetic methods remains a parallel and important objective in this field. benthamdirect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANEDBEKZZBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297891 | |
| Record name | ethyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-58-5 | |
| Record name | 57543-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2h Chromene 3 Carboxylate and Its Derivatives
Classical Approaches to Ethyl 2H-Chromene-3-carboxylate Synthesis
The synthesis of this compound has traditionally been achieved through well-established chemical reactions. These methods, while foundational, have been continuously refined to improve efficiency and yield.
Knoevenagel Condensation Reactions in this compound Synthesis
The Knoevenagel condensation is a cornerstone in the synthesis of this compound and its derivatives. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a C=C bond. wikipedia.orgorientjchem.org In the context of this compound synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate. wikipedia.orgacgpubs.org
The efficacy of the Knoevenagel condensation is heavily reliant on the catalytic system employed. A variety of catalysts have been explored to facilitate this reaction, ranging from simple bases to more complex organocatalysts and metal-based systems.
Piperidine (B6355638): Piperidine is a commonly used basic catalyst for the Knoevenagel condensation. orientjchem.org For instance, the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been achieved by reacting 3-ethoxysalicylaldehyde (B1293910) with diethyl malonate in ethanol (B145695) with a catalytic amount of piperidine. researchgate.net The reaction mixture is typically stirred at room temperature for several hours. researchgate.net
Molecular Sieves: While not explicitly detailed in the provided search results for the direct synthesis of this compound, molecular sieves are often employed in condensation reactions to remove water and drive the equilibrium towards product formation.
Metal Catalysts: Various metal catalysts have been shown to be effective in the synthesis of chromene derivatives. Iron(III) chloride (FeCl3) has been utilized for the synthesis of 3-substituted 2H-chromenes through an intramolecular alkyne-carbonyl metathesis reaction. uva.nl Gold-catalyzed reactions, specifically with Ph3PAuNTf2, have been used to synthesize 2H-chromenes from propargyl aryl ethers. uva.nl Additionally, cobalt-catalyzed routes involving salicyl-N-tosylhydrazones and terminal alkynes have been developed. uva.nl Calcium ferrite (B1171679) nanoparticles have also been demonstrated as an efficient catalyst for Knoevenagel condensation, offering high yields in shorter reaction times. orientjchem.org
Organocatalysts: L-proline has emerged as a sustainable and efficient organocatalyst for the synthesis of coumarin-3-carboxylic esters via Knoevenagel condensation. biomedres.usresearchgate.net This method offers good to very good yields under mild reaction conditions. biomedres.usresearchgate.net Other organocatalysts, such as potassium phthalimide-N-oxyl (PoPINO), have been used for the synthesis of 2-amino-4H-chromene derivatives in aqueous conditions. nih.gov
Table 1: Catalytic Systems in Knoevenagel Condensation for Chromene Synthesis
| Catalyst | Reactants | Product | Yield | Reference |
| Piperidine | 3-Ethoxysalicylaldehyde, Diethyl Malonate | Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Not specified | researchgate.net |
| L-proline | Salicylaldehyde, Diethyl Malonate | Ethyl 2-oxo-2H-chromene-3-carboxylate | 69% | biomedres.usresearchgate.net |
| FeCl3 | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-chromenes | High | uva.nl |
| Ph3PAuNTf2 | Propargyl aryl ethers | 2H-Chromenes | Good to high | uva.nl |
| Calcium Ferrite NPs | Carbonyl compounds, Active methylene compounds | Condensed products | Excellent | orientjchem.org |
The choice of solvent plays a critical role in the outcome of the Knoevenagel condensation. Protic polar solvents, such as ethanol, have been found to be highly effective, often leading to the best yields. researchgate.net The use of ethanol as a solvent in the Knoevenagel reaction for the synthesis of coumarin (B35378) derivatives has resulted in high yields. researchgate.net Interestingly, while water can be used as a solvent, it may lead to a decrease in yield compared to ethanol. researchgate.net The use of ionic liquids as solvents has also gained attention due to their potential for acceleration of the reaction, easier work-up, and recyclability. orientjchem.orgorientjchem.org
Multi-component Reactions (MCRs) for 2H-Chromene Derivatives
Multi-component reactions (MCRs) have become increasingly important in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. ijlsci.in This approach offers significant advantages over traditional linear syntheses by reducing waste and saving time. ijlsci.in
One-pot syntheses are a hallmark of MCRs, where three or more reactants are combined in a single reaction vessel to form the final product. ijlsci.in This strategy has been successfully applied to the synthesis of various 2H-chromene derivatives. For example, substituted 2-amino-4H-chromenes have been synthesized in a one-pot reaction of substituted benzaldehydes, β-naphthol, and malononitrile (B47326) using sodium bicarbonate as a catalyst. ijlsci.inijlsci.in Similarly, diethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized through a one-pot reaction of triphenylphosphine, diethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde. tandfonline.com Microwave-assisted one-pot multicomponent reactions have also been developed, using catalysts like ilmenite (B1198559) (FeTiO3) under solvent-free conditions, offering advantages such as short reaction times and high yields. ajgreenchem.com
In a move towards more environmentally benign synthetic methods, catalyst-free MCRs have been developed for the synthesis of 2H-chromene derivatives. orientjchem.org A notable example is the synthesis of chromene carbonitriles through the reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature. orientjchem.org This method is advantageous due to its mild and rapid reaction procedure, high yields, and simple work-up. orientjchem.org
Table 2: Multi-component Reactions for 2H-Chromene Derivatives
| Reaction Type | Reactants | Catalyst | Product | Reference |
| One-pot Synthesis | Substituted benzaldehydes, β-naphthol, malononitrile | Sodium Bicarbonate | Substituted 2-amino-4H-chromenes | ijlsci.inijlsci.in |
| One-pot Synthesis | Triphenylphosphine, Diethyl acetylenedicarboxylate, 5-Bromo-2-hydroxybenzaldehyde | - | Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.com |
| Catalyst-free MCR | Pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, malononitrile | None (in ethanol) | Chromene carbonitriles | orientjchem.org |
| Microwave-assisted MCR | Aromatic aldehydes, malononitrile, α- or β-naphthol | Ilmenite (FeTiO3) | 2-Amino-4H-chromene derivatives | ajgreenchem.com |
Advanced and Green Synthesis Strategies for this compound
The development of advanced and green synthetic methods is crucial in modern organic chemistry. For the synthesis of 2H-chromene derivatives, these strategies aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the principles of green chemistry. benthamdirect.com
Microwave-Assisted Synthesis of 2H-Chromenes
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various 2H-chromene derivatives.
One approach involves the solvent-less, phase-transfer catalytic (PTC) reaction of substituted 2-hydroxy benzaldehydes with 2-nitroethanol, supported on anhydrous potassium carbonate. researchgate.net Using a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation, 3-nitro-2H-chromene derivatives are synthesized rapidly. researchgate.net This method highlights the efficiency of microwave heating in promoting reactions that might otherwise require harsh conditions or longer durations. researchgate.net
Multicomponent reactions (MCRs) are particularly well-suited for microwave assistance. Novel 2H-chromene derivatives have been prepared through MCRs under microwave irradiation, showcasing the ability to construct complex molecules in a single step from simple precursors. nih.gov For instance, the reaction of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde with other reagents under microwave conditions affords complex conjugates in good yields. nih.govmdpi.com Similarly, the synthesis of coumarin-based 1,2,3-triazoles, which can incorporate a 2H-chromene-3-carboxylate moiety, demonstrates significantly better yields and shorter reaction times with microwave irradiation compared to conventional heating. nih.gov
Magnetic catalysts, such as ilmenite (FeTiO3), have been used in solvent-free, microwave-assisted, three-component reactions of aromatic aldehydes, malononitrile, and naphthols to produce 2-amino-4H-chromene derivatives. ajgreenchem.com The advantages of this protocol include mild conditions, short reaction times (typically 5-10 minutes), excellent yields, and the easy magnetic separation and recycling of the catalyst. ajgreenchem.com Another study utilized manganese(III) acetate (B1210297) under microwave irradiation for the radical cyclization of 4-hydroxycoumarin (B602359) and ethyl 3,3-bis(4-fluorophenyl)acrylate to synthesize ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate, a related fused chromene structure. researchgate.netdergipark.org.tr The microwave efficiently solubilized the manganese(III) acetate and accelerated the reaction. dergipark.org.tr
Table 1: Examples of Microwave-Assisted Synthesis of 2H-Chromene Derivatives
| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Salicylaldehyde derivatives, 2-Nitroethanol | K2CO3, TBAB, Microwave | 3-Nitro-2H-chromenes | Good | researchgate.net |
| Aromatic aldehydes, Malononitrile, α- or β-Naphthol | FeTiO3 (magnetic catalyst), Microwave, Solvent-free | 2-Amino-4H-chromenes | Excellent | ajgreenchem.com |
| 6-Hydroxy-4-methyl-2H-chromen-2-one, Selenium dioxide | DMF, Acetic acid, Microwave (800 W) | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | 85% | mdpi.com |
Photocatalytic Synthesis of 2H-Chromene Derivatives
Visible-light photocatalysis has emerged as a revolutionary tool in organic synthesis, harnessing light as an abundant and non-toxic energy source to drive chemical transformations under mild conditions. researchgate.netnih.gov This sustainable approach has been effectively utilized for the synthesis and functionalization of the chromene scaffold. researchgate.net
The core principle of photoredox catalysis involves a photocatalyst that, upon absorbing light, can initiate chemical reactions through single electron transfer (SET), acting as both an oxidizing and reducing agent in its excited state. nih.gov This allows for the generation of radical intermediates that can participate in C-C and C-X bond formations to construct complex heterocyclic systems. nih.gov
Several photocatalytic systems have been developed for chromene synthesis. A green and efficient method employs a TiO2-doped Ag photocatalyst under visible light irradiation at room temperature. tandfonline.com This approach offers clean reaction conditions, easy workup, and a recyclable catalyst for producing various chromene derivatives in high yields. tandfonline.com Similarly, a novel heterojunction nanocomposite, TiO2/CuWO4, has been shown to be a highly effective photocatalyst for the synthesis of chromeno[4,3-b]chromene derivatives from dimedone, 4-hydroxycoumarin, and benzaldehyde (B42025) using a commercial green-light laser. rsc.org This heterojunction design enhances photocatalytic efficiency compared to the individual components. rsc.org
Another advanced photocatalyst, WO3/ZnO@NH2-EY (where EY is eosin (B541160) Y), has been fabricated for the synthesis of chromeno[4,3-b]chromenes. rsc.org This heterogeneous photoredox nanocatalyst facilitates the condensation of aromatic aldehydes, dimedone, and 4-hydroxycoumarin under green LED irradiation in an open-air, solventless system. rsc.org The mechanism is proposed to involve radical species like superoxide (B77818) anion-radicals (˙O2−) and hydroxyl radicals (OH˙). rsc.org Metal-free organic dyes have also been investigated. Histaminium tetrachlorozincate nanoparticles, for example, serve as an effective and recoverable photocatalyst for the multi-component synthesis of chromene derivatives under visible light, proceeding through an electron-donor or acceptor pathway. nih.gov
These photocatalytic methods represent a significant advancement in sustainable chemistry, providing environmentally friendly pathways to valuable chromene structures. researchgate.nettandfonline.com
Transition-Metal-Catalyzed Approaches for 2H-Chromene-3-carboxylic Acid Derivatives
Transition-metal catalysis is a powerful strategy for the efficient and selective synthesis of complex organic molecules. msu.edu In the context of 2H-chromene-3-carboxylic acid derivatives, rhodium- and iron-catalyzed reactions have proven to be particularly effective, enabling novel bond formations through distinct mechanistic pathways. nih.govacs.org
An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids has been achieved using a rhodium(III)-catalyzed C-H activation and a [3+3] annulation sequence. nih.govacs.orgorganic-chemistry.org This transformation involves the reaction of N-phenoxyacetamides with methyleneoxetanones, where the α-methylene-β-lactone unit serves as a novel three-carbon source. snnu.edu.cnamericanelements.com
The reaction proceeds via an initial C-H activation of the N-phenoxyacetamide, directed by the acetamido group, to form a five-membered rhodacycle intermediate. snnu.edu.cnresearchgate.net This is followed by migratory insertion of the methyleneoxetanone and a subsequent annulation cascade involving a selective alkyl C-O bond cleavage. nih.govresearchgate.net A plausible Rh(III)-Rh(V)-Rh(III) catalytic cycle has been proposed based on mechanistic studies and theoretical calculations. snnu.edu.cnamericanelements.com This solvent-controlled process provides direct and regioselective access to the 2H-chromene-3-carboxylic acid framework with excellent functional group tolerance. organic-chemistry.orgsnnu.edu.cn
An alternative and environmentally benign approach to functionalized 2H-chromenes utilizes an iron-catalyzed intramolecular alkyne-carbonyl metathesis. acs.orgnih.gov This atom-economical strategy employs readily available alkynyl ethers of salicylaldehyde derivatives as substrates and an inexpensive, non-toxic iron salt, typically iron(III) chloride (FeCl3), as the catalyst. acs.orgresearchgate.net
The reaction is believed to proceed through a formal [2+2] cycloaddition between the alkyne and the aldehyde, activated by the Lewis acidic iron catalyst, to form an oxetene intermediate. mdpi.comresearchgate.net This is followed by a cycloreversion to yield the 2H-chromene product. acs.org The process works under mild reaction conditions and is compatible with a wide range of functional groups, including methoxy (B1213986), phenyl, fluoro, chloro, and bromo groups. acs.orgnih.gov This method provides a significant advantage over previous protocols that required more expensive or toxic metals like ruthenium or gold. mdpi.comacs.org The use of iron makes this a cost-effective and sustainable route for the library synthesis of substituted 2H-chromenes. acs.orgresearchgate.net
Table 2: Comparison of Transition-Metal-Catalyzed Syntheses
| Methodology | Catalyst | Key Reactants | Key Features | Reference |
|---|---|---|---|---|
| C-H Activation/[3+3] Annulation | Rhodium(III) complex | N-phenoxyacetamides, Methyleneoxetanones | Redox-neutral, High regioselectivity, Forms carboxylic acid directly | nih.gov, acs.org |
Nanocatalyst Applications in 2H-Chromene Synthesis
The use of nanocatalysts represents a significant advancement in green synthetic chemistry, combining the high efficiency of heterogeneous catalysis with the benefits of nanoscale materials, such as high surface-area-to-volume ratios. benthamdirect.com These catalysts are often easily recoverable and reusable, making them both economically and environmentally attractive for the synthesis of 2H-chromene derivatives. nih.govresearchgate.net
Magnetic nanocatalysts are particularly advantageous due to their simple separation from the reaction mixture using an external magnet. researchgate.net For example, copper-functionalized magnetic nanoparticles (MNPs@Cu) have been employed as an effective and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes from an enolizable compound, malononitrile, and various arylaldehydes under solvent-free conditions. nih.gov This method provides the desired products in high to excellent yields with short reaction times. nih.gov Similarly, ilmenite (FeTiO3), a natural magnetic nanocatalyst, has been used for the synthesis of 2-amino-4H-chromene derivatives under microwave irradiation, demonstrating high efficiency and reusability for at least six cycles without significant loss of activity. ajgreenchem.com
Heterojunction photocatalytic nanocomposites also play a crucial role. A novel WO3/ZnO@NH2-EY (eosin Y) nanocatalyst was fabricated for the visible-light-driven synthesis of chromeno[4,3-b]chromenes. rsc.org This material showed excellent photocatalytic activity, and its heterogeneous nature allowed for easy recovery and reuse. The mechanism involves the generation of reactive radical species facilitated by the nanostructured catalyst. rsc.org Another example is the use of a TiO2/CuWO4 heterojunction, which demonstrated superior photocatalytic performance in synthesizing chromeno[4,3-b]chromene derivatives compared to its individual nano-components. rsc.org These examples underscore the potential of designing sophisticated nanocatalysts to drive the efficient and green synthesis of complex heterocyclic scaffolds like 2H-chromenes. benthamdirect.com
Magnetic Nanocatalysts (e.g., MNPs@Cu)
Magnetic nanoparticles (MNPs) serve as excellent supports for catalysts, as they can be easily recovered from the reaction mixture using an external magnet. Functionalizing these nanoparticles with catalytically active metals like copper combines the benefits of nanocatalysis with facile catalyst separation.
A notable example involves the use of a copper(II)-mesalamine complex anchored to silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@TCT-mesalamine–Cu(II)) for the synthesis of highly substituted 4H-chromene derivatives. nih.gov This catalyst facilitates a one-pot, three-component condensation reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid like 2-hydroxynaphthalene-1,4-dione or resorcinol. nih.gov The reaction, conducted in ethanol under reflux conditions, demonstrates the efficacy of copper-functionalized MNPs in constructing the chromene core. While this specific study produced 2-amino-4H-chromene-3-carbonitrile derivatives, the methodology highlights a potent strategy applicable to the synthesis of a broad range of chromenes, including carboxylate derivatives. The catalyst's core-shell structure ensures stability and the copper(II) centers act as Lewis acid sites, activating the reactants and promoting the cascade reaction. nih.gov
Other magnetic materials, such as ilmenite (FeTiO₃), have also been successfully employed as catalysts for the multicomponent synthesis of 2-amino-4H-chromene derivatives under solvent-free microwave irradiation, showcasing the versatility of magnetic catalysts in this field. ajgreenchem.com Furthermore, creatine-functionalized magnetic nanoparticles have proven to be effective organocatalysts for similar transformations. nih.gov
| Entry | Aldehyde | Active Methylene Compound | Phenolic Component | Product | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Malononitrile | 2-Hydroxynaphthalene-1,4-dione | 2-Amino-4-(4-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile | 5 | 95 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | 2-Hydroxynaphthalene-1,4-dione | 2-Amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile | 5 | 98 |
| 3 | Benzaldehyde | Malononitrile | Resorcinol | 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile | 6 | 93 |
| 4 | 4-Methylbenzaldehyde | Malononitrile | Resorcinol | 2-Amino-7-hydroxy-4-(p-tolyl)-4H-chromene-3-carbonitrile | 6 | 90 |
Table 1: Synthesis of 4H-chromene derivatives using Fe₃O₄@SiO₂@TCT-mesalamine–Cu(II) nanocatalyst in refluxing ethanol. Data sourced from nih.gov.
Biogenic Nanoparticles (e.g., Tin Oxide Nanoparticles)
The "green" synthesis of nanoparticles using biological entities like plant extracts or microorganisms is a burgeoning field that offers an eco-friendly alternative to conventional chemical and physical methods. These biogenic nanoparticles often exhibit unique catalytic properties.
Recently, tin oxide nanoparticles (SnO₂ NPs) synthesized using aqueous sunflower leaf extract have been reported as an efficient catalyst for the multicomponent synthesis of novel 4H-chromene derivatives. researchgate.net The plant extract acts as both a reducing and capping agent, leading to the formation of stable and catalytically active nanoparticles. These biogenic SnO₂ NPs were successfully used to catalyze the reaction between salicylaldehydes, acetylacetone, and 4-hydroxycoumarin under microwave irradiation to yield 3-acetyl-4-hydroxy-2H-chromen-2-one derivatives. researchgate.net The use of biogenic SnO₂ NPs aligns with the principles of green chemistry, providing a sustainable and efficient catalytic system. researchgate.netmdpi.com The nanoparticles are easily prepared and characterized, showing high purity and a crystalline nature suitable for catalysis. researchgate.net
| Entry | Salicylaldehyde | β-Dicarbonyl | Phenolic Component | Product | Time (min) | Yield (%) |
| 1 | 2-Hydroxybenzaldehyde | Acetylacetone | 4-Hydroxycoumarin | 3-Acetyl-4-(2-hydroxyphenyl)-3,4-dihydro-2H-benzo[g]chromen-2-one | 10 | 96 |
| 2 | 5-Bromo-2-hydroxybenzaldehyde | Acetylacetone | 4-Hydroxycoumarin | 3-Acetyl-4-(5-bromo-2-hydroxyphenyl)-3,4-dihydro-2H-benzo[g]chromen-2-one | 12 | 92 |
| 3 | 2-Hydroxy-1-naphthaldehyde | Acetylacetone | 4-Hydroxycoumarin | 3-Acetyl-4-(2-hydroxy-1-naphthyl)-3,4-dihydro-2H-benzo[g]chromen-2-one | 10 | 94 |
| 4 | 5-Chloro-2-hydroxybenzaldehyde | Acetylacetone | 4-Hydroxycoumarin | 3-Acetyl-4-(5-chloro-2-hydroxyphenyl)-3,4-dihydro-2H-benzo[g]chromen-2-one | 15 | 90 |
Table 2: Synthesis of 4H-chromene derivatives using biogenic SnO₂ nanoparticles under microwave irradiation. Data sourced from researchgate.net.
Mechanistic Investigations of this compound Formation Pathways
The synthesis of this compound and its derivatives typically proceeds through a multicomponent reaction that involves a cascade of classical organic reactions. The most common pathway is initiated by a Knoevenagel condensation. wikipedia.org
The general mechanism involves the reaction of a salicylaldehyde derivative with an active methylene compound, such as a β-keto ester like ethyl acetoacetate (B1235776) or diethyl malonate, in the presence of a basic or acidic catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com
Activation and Knoevenagel Condensation : The reaction commences with the activation of the aldehyde's carbonyl group by the catalyst. Simultaneously, the catalyst (often a weak base like piperidine or an amine-functionalized catalyst) abstracts a proton from the active methylene compound (e.g., ethyl acetoacetate) to form a reactive enolate. researchgate.netresearchgate.net This enolate then acts as a nucleophile, attacking the activated carbonyl carbon of the salicylaldehyde. This is the core of the Knoevenagel condensation. wikipedia.org
Dehydration : The resulting aldol-type intermediate readily undergoes dehydration to form a stable α,β-unsaturated system, known as the Knoevenagel adduct (a substituted ethyl 2-(2-hydroxybenzylidene)-3-oxobutanoate). mdpi.com
Intramolecular Cyclization (Oxa-Michael Addition) : The crucial ring-forming step is an intramolecular oxa-Michael addition. The phenolic hydroxyl group of the salicylaldehyde moiety attacks the electron-deficient β-carbon of the newly formed double bond. psu.edu This 6-endo-trig cyclization is highly favored and leads to the formation of the 2H-chromene ring. msu.edu
Tautomerization/Proton Transfer : A final proton transfer or tautomerization step yields the stable this compound product.
This mechanistic pathway, combining a Knoevenagel condensation with an intramolecular oxa-Michael addition, provides a versatile and atom-economical route to the diverse family of chromene heterocycles. psu.edunih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield, but the fundamental sequence of events remains consistent across many reported syntheses.
Reactivity and Derivatization of Ethyl 2h Chromene 3 Carboxylate
Transformations Involving the Ester Moiety of Ethyl 2H-Chromene-3-carboxylate
The ester group in this compound is a primary site for nucleophilic acyl substitution, allowing for the introduction of various functional groups.
Hydrazinolysis Reactions and Product Diversification
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key transformation that leads to a variety of products, depending on the reaction conditions and the subsequent synthetic steps.
The treatment of this compound with hydrazine hydrate is a common method for the synthesis of 2-oxo-2H-chromene-3-carbohydrazide. researchgate.net This reaction typically involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.govresearchgate.net The resulting carbohydrazide (B1668358) is a valuable intermediate for the synthesis of more complex heterocyclic systems. derpharmachemica.com
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Not specified | 136-138 | researchgate.net |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Not specified | 206-209 | researchgate.net |
It is important to note that some studies have reported different melting points for the product, suggesting potential variations in purity or crystalline form. researchgate.netresearchgate.net
The 2-oxo-2H-chromene-3-carbohydrazide serves as a versatile building block for further derivatization.
Schiff Base Formation: The carbohydrazide readily undergoes condensation with various aromatic aldehydes to form the corresponding Schiff bases, also known as N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.govirb.hr This reaction is typically carried out by refluxing the hydrazide and aldehyde in ethanol with a catalytic amount of acetic acid. irb.hr These Schiff bases are important intermediates in their own right and can be used to synthesize other heterocyclic systems. nih.gov
For example, the reaction of 2-oxo-2H-chromene-3-carbohydrazide with salicylaldehyde (B1680747) yields N'-(2-hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide. nih.gov
| Hydrazide | Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Oxo-2H-chromene-3-carbohydrazide | Salicylaldehyde | N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 88 | 298-300 | nih.gov |
| 2-Oxo-2H-chromene-3-carbohydrazide | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 90 | 265-267 | nih.gov |
Thiazolidinone Synthesis: The Schiff bases derived from 2-oxo-2H-chromene-3-carbohydrazide can undergo cyclocondensation with mercaptoacetic acid to yield 2-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones. researchgate.net This reaction is typically carried out in dry dioxane with a catalytic amount of zinc chloride. researchgate.net Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. irb.hrsysrevpharm.orgnih.gov
Interestingly, the reaction of this compound with hydrazine hydrate does not always exclusively yield the expected carbohydrazide. nih.govresearchgate.net Under certain conditions, particularly with an excess of hydrazine hydrate and prolonged reaction times, ring-opening of the chromene moiety can occur, leading to the formation of salicylaldehyde azine and malono-hydrazide as major products. nih.govdoaj.orgnih.gov
One study reported that reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2.5 equivalents of hydrazine hydrate in refluxing ethanol for 2 hours resulted in the formation of salicylaldehyde azine in 48% yield and malono-hydrazide in 86% yield after separation. nih.govresearchgate.net The formation of these alternative products highlights the reactivity of the 2H-chromene ring system towards strong nucleophiles like hydrazine. nih.gov
| Starting Material | Reagent | Products | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate (2.5 equiv) | Salicylaldehyde azine | 48 | 205-206 | nih.govresearchgate.net |
| Malono-hydrazide | 86 | 153-154 | nih.govresearchgate.net |
Amidation of this compound
The ester group of this compound can be converted to an amide through reaction with amines. This amidation reaction typically requires a coupling agent to activate the carboxylic acid that can be formed in situ or pre-formed from the ester. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can facilitate this transformation. nih.gov This method allows for the synthesis of a wide range of amide derivatives with various amine nucleophiles. organic-chemistry.org
Reactions Involving the 2H-Chromene Ring System
The 2H-chromene ring itself is susceptible to certain chemical transformations, although it is generally more stable than the ester moiety. The double bond in the pyran ring can undergo addition reactions. For instance, the 2H-chromene ring system is known to be reactive towards nucleophilic attack, which can lead to ring-opening under certain conditions, as seen in the reaction with excess hydrazine. nih.govsysrevpharm.org The reactivity of the chromene ring provides another avenue for the derivatization of this scaffold, leading to a wider array of structurally diverse compounds. msu.edunih.gov
Ring Cleavage Reactions of the Chromene Moiety
The pyran-2-one ring of this compound is susceptible to cleavage under nucleophilic conditions. nih.gov This reactivity stems from the inherent strain in the lactone ring and its character as an aliphatic moiety, making it a target for nucleophilic attack at the acyl center or via conjugate addition to the carbon-carbon double bond. nih.gov
A notable example is the reaction with hydrazine hydrate. While sometimes reported to yield the corresponding carbohydrazide, studies have shown that the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol can lead to ring-opening, ultimately producing salicylaldehyde azine and malonohydrazide as major products. nih.govresearchgate.netnih.gov The proposed mechanism involves nucleophilic attack on the lactone, leading to the opening of the pyran ring. nih.gov
Similarly, reaction with amines can also induce ring cleavage. Treatment of ethyl coumarin-3-carboxylate with amines in a 1:4 molar ratio has been shown to result in the formation of salicylaldehyde and ammonium (B1175870) salts, demonstrating the lability of the chromene ring system towards strong nucleophiles. researchgate.net
| Reagent | Conditions | Major Products | Reference |
| Hydrazine Hydrate | Refluxing Ethanol | Salicylaldehyde azine, Malonohydrazide | nih.govresearchgate.net |
| Amines | 1:4 molar ratio | Salicylaldehyde, Ammonium salts | researchgate.net |
Cycloaddition Reactions on the 3,4-Double Bond
The electron-deficient nature of the 3,4-double bond in this compound, influenced by the adjacent ester group, makes it a suitable dienophile and dipolarophile for various cycloaddition reactions. acgpubs.org
One key reaction is stereoselective cyclopropanation. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with ethyl diazoacetate results in the formation of a tetrahydro cyclopropa[c]chromene derivative. researchgate.netacgpubs.org The addition occurs regio- and stereoselectively to the 3,4-double bond. researchgate.net Another example involves the reaction with phenacyl bromide under phase transfer catalysis conditions to yield cyclopropane (B1198618) derivatives. acgpubs.org
Furthermore, the molecule can participate in [3+2] and [4+2] cycloaddition reactions. The [3+2] cycloaddition of diphenylnitrilimine to ethyl coumarin-3-carboxylate has been reported. acgpubs.org Diels-Alder or [4+2] cycloaddition reactions have also been explored, for instance, with diene derivatives in the presence of a silylating agent to produce tetrahydrobenzo[c]chromen-6-one derivatives. acgpubs.org
| Reaction Type | Reagents | Product Type | Reference |
| Cyclopropanation | Ethyl diazoacetate | Tetrahydro cyclopropa[c]chromene | researchgate.netacgpubs.org |
| Cyclopropanation | Phenacyl bromide | Cyclopropane derivative | acgpubs.org |
| [3+2] Cycloaddition | Diphenylnitrilimine | Pyrrolidine derivative | acgpubs.org |
| [4+2] Cycloaddition | Diene derivative | Tetrahydrobenzo[c]chromen-6-one | acgpubs.org |
Reduction of the Chromene Ring
The 3,4-double bond of the chromene ring in this compound can be selectively reduced to afford the corresponding dihydrocoumarin (B191007) (chroman) derivative. This transformation is valuable for accessing different classes of saturated heterocyclic compounds.
The reduction of the endocyclic double bond can be achieved using various reducing agents. acgpubs.org For instance, reduction of methyl coumarin-3-carboxylate with boranes such as borane-dimethyl sulfide (B99878) complex (BH3-SMe2) or 9-borabicyclo[3.3.1]nonane (9-BBN) yields the corresponding dihydrocoumarin. acgpubs.org Another effective method involves the use of Hantzsch 1,4-dihydropyridine (B1200194) for the selective reduction of the double bond. acgpubs.org Sodium borohydride (B1222165) has also been employed for the reduction of coumarins to their corresponding malonate esters via ring opening and reduction. researchgate.net
| Reducing Agent | Product | Reference |
| Borane-dimethyl sulfide (BH3-SMe2) | Dihydrocoumarin derivative | acgpubs.org |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Dihydrocoumarin derivative | acgpubs.org |
| Hantzsch 1,4-dihydropyridine | Dihydrocoumarin derivative | acgpubs.org |
| Sodium Borohydride | Malonate ester (via ring cleavage) | researchgate.net |
Nitration of the Chromene Ring
Electrophilic substitution reactions, such as nitration, can be performed on the benzene (B151609) ring portion of the this compound molecule. The position of nitration is directed by the existing substituents on the aromatic ring.
The nitration of ethyl coumarin-3-carboxylate yields the corresponding nitro derivative. researchgate.netacgpubs.org Specifically, this reaction leads to the formation of ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate. acgpubs.orgchemspider.com This nitro derivative can then be used as a precursor for further synthetic modifications, such as conversion into amides. acgpubs.org
| Reaction | Product | CAS Number | Reference |
| Nitration | Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | 13373-28-9 | researchgate.netacgpubs.orgchemspider.com |
Structure-Reactivity Relationships in this compound Chemistry
The chemical behavior of this compound is a direct consequence of its molecular architecture. The fusion of a benzene ring with a pyrone-2-one ring, which is further functionalized with an ethyl carboxylate group at the 3-position, creates a molecule with several reactive centers, leading to a rich and varied chemistry.
The key to its reactivity lies in the electronic and steric properties of its constituent parts:
The Lactone Moiety : The α,β-unsaturated lactone (the pyran-2-one ring) is a critical functional group. It is an aliphatic-like moiety that is prone to nucleophilic attack and subsequent ring-opening, as seen in reactions with nucleophiles like hydrazine and amines. nih.gov This susceptibility is a defining characteristic of the coumarin (B35378) scaffold.
The 3,4-Double Bond : The presence of the electron-withdrawing ethyl carboxylate group at the C-3 position polarizes the C=C double bond, making the C-4 position electrophilic and susceptible to conjugate addition. This electronic feature also makes the double bond an excellent participant in cycloaddition reactions, including cyclopropanation and Diels-Alder reactions. researchgate.netacgpubs.org
The Benzene Ring : The aromatic portion of the molecule undergoes typical electrophilic substitution reactions, such as nitration. The substitution pattern is influenced by the directing effects of the fused pyrone ring.
Influence of Substituents : The introduction of further substituents on the chromene ring system can significantly alter its reactivity. For example, the presence of a bulky substituent at the 4-position can sterically hinder certain approaches to the molecule and influence the regioselectivity of subsequent reactions. mdpi.com The electronic nature of substituents on the benzene ring will also modulate the reactivity of the entire system towards both nucleophilic and electrophilic attack.
In essence, the structure of this compound presents a balance of functionalities. The lactone offers a site for ring-opening, the activated double bond a site for addition and cycloaddition, and the aromatic ring a site for substitution. This multi-faceted reactivity profile makes it a valuable building block in the synthesis of more complex heterocyclic systems and natural products. msu.edu
Computational and Theoretical Studies of Ethyl 2h Chromene 3 Carboxylate
Quantum Chemical Calculations for Ethyl 2H-Chromene-3-carboxylate
Quantum chemical calculations are instrumental in exploring the electronic characteristics and reactivity of this compound. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals and other electronic parameters.
Density Functional Theory (DFT) has been widely applied to study coumarin (B35378) derivatives, offering a balance between computational cost and accuracy. nih.gov For this compound and its analogues, DFT calculations are used to optimize molecular geometry, calculate vibrational frequencies, and explore the potential energy surface. researchgate.netuomphysics.net Theoretical studies on related derivatives have utilized the M06-2X density functional with 6-31+G(d) and aug-cc-pVTZ basis sets to investigate molecular conformations. researchgate.net Such calculations provide a reliable foundation for understanding the molecule's structural and electronic properties, showing good correlation with experimental data derived from single-crystal X-ray diffraction. uomphysics.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. wuxiapptec.com
For coumarin derivatives, these frontier molecular orbitals and their energy gaps are calculated to understand the molecule's properties. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Time-dependent density functional theory (TD-DFT) is a common method for calculating these energies. researchgate.netmaterialsciencejournal.org Analysis of the HOMO-LUMO gap helps in predicting the charge transfer interactions that can occur within the molecule, which is essential for applications in materials science and medicinal chemistry. researchgate.net
| Parameter | Significance | Method of Calculation |
|---|---|---|
| HOMO Energy | Correlates with the potential to donate electrons (nucleophilicity). | DFT, TD-DFT |
| LUMO Energy | Correlates with the potential to accept electrons (electrophilicity). wuxiapptec.com | DFT, TD-DFT |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov | ΔE = ELUMO - EHOMO |
Molecular Conformation Analysis
The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Conformation analysis reveals the most stable arrangements of the molecule and the energy barriers between them.
The carboxylate group in this compound possesses significant rotational freedom. researchgate.net This is in contrast to related compounds like 2-oxo-2H-chromene-3-carboxamides, where intramolecular N–H···O hydrogen bonds restrict rotation and enforce a more planar structure. researchgate.net In the absence of such strong intramolecular hydrogen bonds, the ester group in this compound can rotate more freely, leading to a wider range of possible conformations. The interplanar angle between the coumarin core and the attached carboxylate substituent varies among different crystalline forms and derivatives. researchgate.net
Theoretical studies on derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have identified two primary low-energy conformations: s-cis and s-trans. researchgate.net These conformations are defined by the relative arrangement of the ester carbonyl group and the 2-oxo moiety of the coumarin core. Computational models indicate that the most stable conformations occur when the carbonyl group of the ester lies in the plane of the coumarin core. researchgate.net
The s-cis arrangement is found to be slightly more stable than the s-trans form, with an energy difference of less than 0.5 kcal/mol. researchgate.net A survey of crystal structures of over 50 related 2H-chromene-3-carboxylate derivatives confirms that these molecules predominantly adopt one of these two conformations, with interplanar angles typically less than 30°. researchgate.net The specific conformation adopted in the solid state can be influenced by substitution patterns on the coumarin ring. researchgate.net
| Derivative (Substituent) | Interplanar Angle (°) | Observed Conformation |
|---|---|---|
| 6-Me | 10.41(6) | s-cis |
| 7-Me (Form 1) | 36.65(6) | - |
| 7-Me (Form 2) | 10.4(2) | s-trans |
| 7-MeO | 5.64(6) | s-cis |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing and the forces that stabilize it.
For derivatives like ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, this analysis has been crucial in understanding the packing patterns. researchgate.net The analysis reveals the nature and extent of various intermolecular contacts. The primary interactions stabilizing the crystal structure are C-H···O intermolecular hydrogen bonds. researchgate.netderpharmachemica.com The Hirshfeld analysis demonstrates that the carbonyl oxygen atom is the predominant hydrogen bond acceptor in the crystal packing. researchgate.netderpharmachemica.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the intermolecular contacts. For instance, in a related coumarin derivative, Hirshfeld analysis revealed that H···H contacts accounted for 46.1% of all intermolecular interactions, while O···H/H···O contacts made up 28.6% and C···H/H···C contacts contributed 14.7%. nih.gov This detailed information is vital for crystal engineering and understanding the physicochemical properties of the solid state.
Molecular Docking Simulations with this compound Derivatives
Molecular docking is a pivotal computational technique in the field of drug discovery and design. It is employed to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method provides valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the ligand-receptor complex. For derivatives of this compound, molecular docking simulations have been instrumental in elucidating their potential as inhibitors for various therapeutic targets.
Inhibition of Human Carbonic Anhydrases
A series of 3-substituted coumarin derivatives, synthesized from ethyl 2-oxo-2H-chromene-3-carboxylate, have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor progression. tandfonline.com In silico studies were conducted to understand the binding modes of these compounds within the catalytic pockets of hCA IX and hCA XII. The crystal structures of CA IX (PDB ID: 5DVX) and CA XII (PDB ID: 1JD0) were utilized for these simulations. The docking studies revealed that the synthesized compounds could be effectively accommodated within the active sites of these enzymes. tandfonline.com
Targeting HMG-CoA Reductase
Derivatives of benzo[h]chromene-3-carboxylate have been synthesized and evaluated for their potential as anti-hyperlipidemic agents by targeting the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase enzyme. ijpsonline.com Molecular docking studies were performed to compare the binding affinity of these synthesized compounds with that of the standard drug, atorvastatin. The crystal structure of HMG-CoA reductase (PDB ID: 1HWK) was used for these simulations. The results indicated that some of the synthesized derivatives exhibited a strong binding affinity for the enzyme's active site. ijpsonline.com
One particular derivative, designated as compound Vf, demonstrated a significantly higher binding energy value of -12.898 kcal/mol compared to atorvastatin, which had a binding energy of -11.8605 kcal/mol. ijpsonline.com This suggests a potentially stronger interaction with the HMG-CoA reductase enzyme.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Compound Vf | HMG-CoA Reductase | 1HWK | -12.898 |
| Atorvastatin (Standard) | HMG-CoA Reductase | 1HWK | -11.8605 |
This table presents the binding energies of a benzo[h]chromene-3-carboxylate derivative and a standard drug against HMG-CoA reductase.
Inhibition of β-Glucuronidase and Carbonic Anhydrase
Novel coumarin-based 4H,5H-pyrano[3,2-c]chromenes have been synthesized and their inhibitory potential against β-glucuronidase and carbonic anhydrase II (hCA II) was evaluated through in silico studies. acs.org Molecular docking was employed to understand the structure-activity relationships and the binding interactions of these compounds. The study revealed that several of the synthesized compounds were potent inhibitors of both enzymes, with IC50 values in the micromolar range. For instance, compounds 12e and 12i were identified as the most potent inhibitors of β-glucuronidase, while compounds 12h , 12i , and 12j showed significant potency against hCA II. acs.org
Potential as PknG Inhibitors for Tuberculosis
In the search for new treatments for tuberculosis, a chromene glycoside, a derivative of the broader chromene family, was identified as a potential inhibitor of Protein Kinase G (PknG), a virulence factor in Mycobacterium tuberculosis. frontiersin.org Through a screening of a large library of molecules, this chromene derivative (Hit 1) exhibited a high docking score and favorable binding free energy. The in silico analysis indicated a higher affinity of this compound for the PknG binding pocket compared to the co-crystal ligand. frontiersin.org
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) |
| Hit 1 (Chromene Glycoside) | Protein Kinase G (PknG) | -12.75 | -60.92 to -69.95 |
| Co-crystal Ligand | Protein Kinase G (PknG) | Not Specified | -60.23 |
This table showcases the superior docking score and binding free energy of a chromene derivative compared to a known ligand for the PknG enzyme.
These molecular docking studies collectively highlight the versatility of the this compound scaffold in designing potent and selective inhibitors for a range of biologically important protein targets. The computational data provides a rational basis for the further development and optimization of these derivatives as potential therapeutic agents.
Advanced Characterization and Analytical Techniques for Ethyl 2h Chromene 3 Carboxylate and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for the detailed structural analysis of ethyl 2H-chromene-3-carboxylate and its analogues. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. stackexchange.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl ester group and the protons of the chromene ring system. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. derpharmachemica.com The protons on the aromatic part of the chromene ring and the vinylic proton at the C4 position appear in the aromatic region of the spectrum. For instance, in a study of ethyl 2-oxo-2H-chromene-3-carboxylate, the methyl protons appeared as a triplet at approximately 1.41-1.45 ppm, the methylene protons as a quartet at 4.41-4.46 ppm, and the aromatic and vinylic protons as multiplets between 7.34-7.69 ppm and a singlet at 8.56 ppm for the C4 proton. derpharmachemica.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For ethyl 2-oxo-2H-chromene-3-carboxylate, distinct signals are observed for the carbonyl carbons of the ester and the lactone, the carbons of the ethyl group, and the carbons of the chromene ring. derpharmachemica.com The chemical shifts of the aromatic and vinylic carbons provide insights into the electronic environment within the heterocyclic ring. stackexchange.com For example, the carbonyl carbon of the ester typically appears around 163.1 ppm, while the lactone carbonyl is found near 156.8 ppm. derpharmachemica.com The carbons of the ethyl group are observed at approximately 14.2 ppm (CH₃) and 62.0 ppm (OCH₂). derpharmachemica.com
Derivatives of this compound show predictable shifts in their NMR spectra depending on the nature and position of the substituents. For instance, the introduction of an electron-donating group like a methoxy (B1213986) group at the 8-position results in changes in the chemical shifts of the nearby aromatic protons and carbons. derpharmachemica.com
Table 1: ¹H and ¹³C NMR Data for Ethyl 2-oxo-2H-chromene-3-carboxylate
| Assignment | ¹H NMR (CDCl₃, δ ppm) derpharmachemica.com | ¹³C NMR (CDCl₃, δ ppm) derpharmachemica.com |
|---|---|---|
| -CH₃ (ethyl) | 1.41-1.45 (t) | 14.2 |
| -OCH₂- (ethyl) | 4.41-4.46 (q) | 62.0 |
| Aromatic & C4-H | 7.34-7.69 (m), 8.56 (s, C4-H) | 116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 148.7, 155.2 |
| C=O (lactone) | - | 156.8 |
| C=O (ester) | - | 163.1 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. academicjournals.org
Key characteristic peaks for ethyl 2-oxo-2H-chromene-3-carboxylate include:
C=O stretching (lactone): A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹. nih.govnih.gov
C=O stretching (ester): Another strong band for the ester carbonyl group is also found in a similar region, often slightly higher than the lactone, around 1728-1767 cm⁻¹. derpharmachemica.com
C=C stretching (aromatic): Absorptions corresponding to the carbon-carbon double bonds in the aromatic ring are seen in the 1580-1622 cm⁻¹ range. derpharmachemica.com
C-O stretching: Bands associated with the C-O bonds of the ester and the ether linkage in the chromene ring are present in the 1000-1300 cm⁻¹ region. academicjournals.org
Substituents on the chromene ring can influence the exact position of these absorption bands. For example, a hydroxyl group will introduce a broad O-H stretching band around 3200-3500 cm⁻¹. derpharmachemica.com
Table 2: Key IR Absorption Bands for Ethyl 2-oxo-2H-chromene-3-carboxylate and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Lactone Carbonyl | C=O stretch | 1700 - 1750 | nih.govnih.gov |
| Ester Carbonyl | C=O stretch | 1728 - 1767 | derpharmachemica.com |
| Aromatic C=C | C=C stretch | 1580 - 1622 | derpharmachemica.com |
| C-O | C-O stretch | 1000 - 1300 | academicjournals.org |
Mass Spectrometry (MS/LC-MS/HRMS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for the analysis of this compound and its derivatives. derpharmachemica.comnih.gov
In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For ethyl 2-oxo-2H-chromene-3-carboxylate (C₁₂H₁₀O₄, molecular weight 218.21 g/mol ), the mass spectrum would show a prominent peak at m/z 219.1 corresponding to the [M+H]⁺ ion. derpharmachemica.com Fragmentation of the parent ion can also be observed, providing further structural information. A common fragmentation pathway involves the loss of the ethoxy group (-OCH₂CH₃), leading to a significant peak. derpharmachemica.com
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. mdpi.com This is particularly useful for confirming the identity of newly synthesized derivatives. mdpi.com
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the conjugated system present in this compound. The UV-Vis spectrum provides information about the electronic transitions within the molecule.
The absorption spectra of this compound and its derivatives are influenced by the extent of conjugation and the presence of various substituents. ccspublishing.org.cn For instance, the introduction of an electron-donating group at the 7-position can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity, indicating a more extended conjugated system. ccspublishing.org.cnresearchgate.net These compounds often exhibit strong absorption in the UV region, which can be responsible for their fluorescence properties. ccspublishing.org.cn
Crystallographic Analysis
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) analysis allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov This technique has been successfully applied to this compound and several of its derivatives, confirming their planar or near-planar structures. nih.govresearchgate.net
For example, the crystal structure of methyl 2-oxo-2H-chromene-3-carboxylate, a closely related derivative, revealed an almost planar molecule. nih.gov The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds, which can form two-dimensional networks. nih.gov The crystallographic data for derivatives like ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate show that it crystallizes in the monoclinic crystal system. researchgate.net Such detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials.
Table 3: Crystallographic Data for a Derivative, Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate
| Parameter | Value researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5355(6) |
| b (Å) | 17.9307(14) |
| c (Å) | 9.9423(8) |
| β (°) | 100.974(3) |
| Volume (ų) | 1318.81(18) |
| Z | 4 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the phase purity and crystalline nature of synthesized chromene derivatives. The intense and sharp peaks observed in PXRD patterns are indicative of a well-ordered, polycrystalline material. researchgate.net
For instance, the PXRD analysis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate has been used to prove that the compound was obtained as a pure phase. nih.gov Similarly, studies on metal complexes of chromene derivatives, such as a silver (I) complex with ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate, show PXRD patterns corresponding to an orthorhombic phase. researchgate.net
Single-crystal X-ray diffraction, a related and more detailed technique, provides precise information on the crystal system, space group, and unit cell dimensions. This data is essential for understanding the three-dimensional arrangement of atoms within the molecule. Several derivatives of this compound have been characterized using this method, revealing their specific crystalline structures. ccspublishing.org.cnresearchgate.net
Table 1: Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Monoclinic | C2/c | a = 25.884 Å, b = 6.8365 Å, c = 13.816 Å, β = 104.876° | ccspublishing.org.cn |
| Ethyl 7-(3-methylbut-2-enyloxy)-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/c | a = 15.685 Å, b = 8.373 Å, c = 13.063 Å, β = 111.862° | ccspublishing.org.cn |
Thermal Analysis (e.g., TGA)
Thermogravimetric Analysis (TGA) is employed to study the thermal stability and decomposition pattern of this compound derivatives. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate.
A study on a silver complex with ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate provides a clear example of TGA application. researchgate.net The analysis, conducted in an inert atmosphere, revealed a multi-step decomposition process. A major initial weight loss occurred sharply between 180 °C and 200 °C, attributed to the removal of one of the two organic ligands. researchgate.net A subsequent, more gradual weight loss was observed from 250 °C to 590 °C, corresponding to the separation of the second ligand from the silver atom. researchgate.net TGA is also used to characterize catalysts, such as those supported on magnetic nanoparticles, which are sometimes employed in the synthesis of chromene derivatives. researchgate.net
Electron Microscopy (e.g., SEM, TEM, HR-TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution TEM (HR-TEM), are utilized to investigate the surface morphology and internal structure of materials related to chromene derivatives.
These techniques are particularly valuable for characterizing catalysts used in the synthesis of chromenes or for studying the morphology of novel chromene-based materials. For example, SEM and TEM have been used to characterize a 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one fluorescent probe. researchgate.net Additionally, catalysts like ZnO nanoparticles and mesoporous ZnO/AlSBA-15, used for the synthesis of 4-hydroxy-2H-chromenes, have been characterized by SEM to understand their morphology. researchgate.net TEM has also been used to analyze the structure of magnetic nanocatalysts involved in the synthesis of various functionalized chromenes. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS/EDX)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It operates by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. This method allows for the determination of the elemental composition of a sample. wikipedia.org
In the context of chromene derivatives, EDS has been used to confirm the elemental composition of synthesized compounds. For a 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one fluorescent probe, EDS analysis provided the elemental percentages of carbon, nitrogen, and oxygen. researchgate.net EDS is also frequently used alongside electron microscopy to analyze the elemental makeup of catalysts used in chromene synthesis, such as confirming the components of Fe₃O₄@SiO₂-based nanocatalysts. researchgate.netresearchgate.net
Table 2: Elemental Analysis of a Chromene Derivative via EDS
| Element | Atomic Weight (%) | Reference |
|---|---|---|
| Carbon (C) | 70.79 | researchgate.net |
| Nitrogen (N) | 8.79 | researchgate.net |
Future Directions and Emerging Research Avenues for Ethyl 2h Chromene 3 Carboxylate
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of chromene derivatives often involves harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste, posing environmental concerns. researchgate.netnih.govtandfonline.com Consequently, a major focus of future research is the development of green and sustainable synthetic methodologies for ethyl 2H-chromene-3-carboxylate and its analogues.
Emerging strategies are centered around the principles of green chemistry, which prioritize the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netnih.gov Innovative approaches such as microwave irradiation and ultrasound-assisted synthesis are being explored to accelerate reaction times and improve yields while minimizing energy consumption. researchgate.netnih.gov
A particularly promising avenue is the use of photocatalysis, which harnesses visible light as an abundant and non-toxic energy source to drive chemical transformations. mdpi.com This approach aligns with the goals of sustainable development by reducing reliance on fossil fuels. mdpi.com The development of recyclable catalysts, such as TiO2-doped silver, offers the potential for cleaner reaction conditions, easier work-up procedures, and higher product yields. mdpi.com
Furthermore, the use of ionic liquids as recyclable and non-inflammable reaction media presents a viable alternative to volatile organic solvents. wikipedia.org Research into catalyst-free and solvent-free reaction conditions, where the reactants themselves act as the reaction medium, is also gaining traction as a method to further reduce the environmental impact of chromene synthesis. mdpi.com
The Knoevenagel condensation, a classical method for the synthesis of coumarin-3-carboxylates, is also being re-evaluated with a focus on sustainability. acgpubs.orgmedchemexpress.com The use of greener catalysts and solvents in this reaction is an active area of investigation. synarchive.com
Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Chromene Derivatives
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Solvents | Often volatile and hazardous organic solvents | Environmentally friendly solvents (e.g., water, ionic liquids), or solvent-free conditions. researchgate.netnih.govmdpi.com |
| Catalysts | Often stoichiometric and toxic reagents | Recyclable and non-toxic catalysts (e.g., photocatalysts, biocatalysts). researchgate.netnih.govmdpi.com |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, visible light. researchgate.netnih.govmdpi.com |
| Byproducts | Often produce hazardous waste | Aim for minimal and non-toxic byproducts. researchgate.netnih.gov |
| Efficiency | Can have lower yields and longer reaction times | Often higher yields, shorter reaction times, and easier purification. researchgate.netnih.govmdpi.com |
Exploration of New Chemical Transformations for Diverse Derivatization
The functional groups present in this compound provide multiple handles for chemical modification, enabling the synthesis of a diverse library of derivatives. Future research will undoubtedly focus on exploring novel chemical transformations to expand the chemical space accessible from this versatile scaffold.
The ester group can be readily transformed into a variety of other functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding carbohydrazide (B1668358), which serves as a key intermediate for the synthesis of various five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. nih.govnih.gov However, studies on the related ethyl 2-oxo-2H-chromene-3-carboxylate have shown that this reaction can sometimes lead to ring-opening of the chromene moiety, yielding products like salicylaldehyde (B1680747) azine and malonohydrazide. researchgate.netnih.govtandfonline.comnih.gov Careful control of reaction conditions is therefore crucial for selective transformation.
The activated double bond in the 2H-chromene ring is susceptible to a range of addition and cycloaddition reactions. For example, cyclopropanation reactions can be employed to introduce a three-membered ring, leading to novel tricyclic structures. nih.gov The reactivity of the chromene ring also allows for its use as a diene in Diels-Alder reactions, providing access to complex polycyclic systems.
Furthermore, the reaction of the 2-imino analogue of chromene derivatives with phosphorus esters has been shown to produce novel chromenes containing phosphorus heterocycles, such as chromeno[4,3-c] researchgate.netnih.govazaphospholes and chromeno[2,3-d] researchgate.netnih.govtandfonline.comdiazaphosphinines. tandfonline.com These transformations open up avenues for the synthesis of new classes of organophosphorus compounds with potential biological activities.
O-acylation of the enol form of related 3,4-dihydrocoumarins has been demonstrated, suggesting that similar transformations could be applied to this compound to generate a variety of enol esters. researchgate.net
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Hydrazinolysis | Hydrazine hydrate, reflux in ethanol (B145695) | 2H-Chromene-3-carbohydrazide, potential for ring-opened products. researchgate.netnih.govnih.gov |
| Amidation | Various amines, coupling agents | N-substituted 2H-chromene-3-carboxamides. |
| Reduction | Reducing agents (e.g., LiAlH4) | (2H-Chromen-3-yl)methanol. |
| Cycloaddition | Dienes/dienophiles (e.g., in Diels-Alder reactions) | Polycyclic chromene derivatives. |
| Cyclopropanation | Diazo compounds or other carbenoid precursors | Cyclopropa[c]chromene derivatives. nih.gov |
| Phosphonylation | Phosphorus esters | Chromenylphosphonates and related phosphorus heterocycles. tandfonline.com |
Advanced Computational Modeling for Structure-Function Elucidation
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound and its derivatives, these methods offer powerful means to elucidate structure-function relationships and to rationally design new molecules with desired properties.
Density Functional Theory (DFT) calculations can be employed to investigate the structural, electronic, and vibrational properties of chromene derivatives. nih.govtandfonline.commdpi.com These studies provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of these compounds. nih.govtandfonline.com For instance, DFT studies on related chromene derivatives have been used to predict their performance as sensing materials for the detection of metal ions like Li+. researchgate.net
Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov This can be particularly useful for understanding the packing of molecules in a crystal lattice and for identifying key interactions that govern the solid-state properties of these compounds.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for chromene derivatives, it may be possible to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of new therapeutic agents.
Molecular docking simulations can be used to predict the binding mode and affinity of chromene derivatives to specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This information is invaluable for understanding the mechanism of action of these compounds and for designing more potent and selective inhibitors. For example, docking studies have been performed on coumarin-based compounds to evaluate their potential as inhibitors of enzymes implicated in Alzheimer's disease. researchgate.net
Table 3: Computational Methods and Their Applications to Chromene Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and vibrational frequencies. Prediction of reactivity. nih.govtandfonline.commdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. mdpi.com |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the solid state. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to guide the design of new compounds. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netresearchgate.net |
Integration of this compound into Complex Molecular Architectures
The development of synthetic methodologies that allow for the efficient construction of complex molecular architectures from simple and readily available starting materials is a central goal of modern organic chemistry. This compound, with its inherent functionality, is an attractive starting point for the synthesis of more elaborate molecules, including fused heterocyclic systems and natural products.
One powerful strategy for the construction of complex, fused-ring systems is the Barton-Zard reaction. wikipedia.org This reaction, which involves the condensation of a nitroalkene with an α-isocyanoacetate, has been successfully applied to 3-nitro-2H-chromenes to afford chromeno[3,4-c]pyrroles in good yields. nih.govmdpi.com This approach offers a green and efficient route to these valuable heterocyclic scaffolds, which are present in a number of biologically active compounds. mdpi.com
The reaction of 2-imino-2H-chromene-3-carboxamide, a close analogue of the title compound, with various electrophiles and nucleophiles has been shown to yield a wide range of fused heterocyclic systems, including chromeno[2,3-d]pyrimidines, pyrazoles, tetrazoles, and isoxazoles. researchgate.net These findings highlight the potential of the chromene scaffold as a template for the synthesis of diverse and complex molecular frameworks.
Furthermore, the inherent reactivity of the chromene ring and the ester functionality can be exploited in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. Such strategies can significantly increase the efficiency of complex molecule synthesis by reducing the number of synthetic steps and purification procedures.
The future in this area will likely see the application of this compound and its derivatives in the total synthesis of natural products containing the chromene motif. Its use as a key building block could provide more efficient and convergent synthetic routes to these often structurally complex and biologically important molecules.
Table 4: Fused Heterocyclic Systems Derived from Chromene Precursors
| Chromene Precursor | Reaction Partner | Fused Heterocycle |
| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate | Chromeno[3,4-c]pyrroles nih.govmdpi.com |
| 2-Imino-2H-chromene-3-carboxamide | Various electrophiles/nucleophiles | Chromeno[2,3-d]pyrimidines, pyrazoles, tetrazoles, isoxazoles researchgate.net |
| 2-Imino-2H-chromene-3-carboxamide | Phosphorus esters | Chromeno[4,3-c] researchgate.netnih.govazaphospholes, chromeno[2,3-d] researchgate.netnih.govtandfonline.comdiazaphosphinines tandfonline.com |
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 2H-chromene-3-carboxylate and its derivatives?
this compound derivatives are typically synthesized via condensation reactions, such as the Pechmann reaction, which involves the cyclization of substituted phenols with β-keto esters under acidic or catalytic conditions. For example, allyl-substituted chromene carboxylates are synthesized using solvent-free conditions or microwave-assisted methods to improve yield and regioselectivity . Purification often involves column chromatography or recrystallization, with structural confirmation via NMR and X-ray crystallography .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to process crystallographic data, refine atomic coordinates, and analyze intermolecular interactions. For instance, the crystal structure of menthyl 2-oxo-2H-chromene-3-carboxylate revealed a planar chromene ring system and ester group, with hydrogen bonding stabilizing the lattice . Data collection requires high-quality crystals and precise alignment of the diffractometer .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- Storage : In airtight containers under inert gas (e.g., N₂), away from heat and moisture .
- PPE : Use gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors .
- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling the design of energetically favorable routes. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error. For example, reaction coordinates for esterification or cyclization can be modeled to identify optimal catalysts (e.g., Lewis acids) or solvents .
Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?
Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding motifs (e.g., chains, rings) to correlate crystal packing with physicochemical properties. In methyl 2-oxo-2H-chromene-3-carboxylate, C=O···H–O interactions form infinite chains, influencing melting points and solubility. Such analyses guide co-crystal design for improved bioavailability .
Q. How can factorial design enhance the optimization of reaction conditions for chromene derivatives?
Full or fractional factorial experiments systematically vary factors (e.g., temperature, catalyst loading, solvent polarity) to identify critical parameters. For instance, a 2³ factorial design might reveal that temperature and catalyst concentration significantly impact yield, while solvent polarity has negligible effects. Response surface methodology (RSM) further refines optimal conditions .
Q. What advanced spectroscopic techniques resolve contradictions in characterizing chromene tautomers?
Dynamic NMR and variable-temperature UV-Vis spectroscopy differentiate between 2H- and 4H-chromene tautomers by monitoring equilibrium shifts. For example, NOESY experiments can detect spatial proximity between protons in rigid chromene systems, while time-resolved fluorescence distinguishes tautomeric states in solution .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Compound | Space Group | Bond Length (Å) | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|---|
| Menthyl 2-oxo-2H-chromene-3-carboxylate | P2₁2₁2₁ | C=O: 1.212 | O···H–O: 2.689 | |
| Methyl 2-oxo-2H-chromene-3-carboxylate | P 1 | C–O: 1.342 | C–H···O: 2.841 |
Table 2 : Factorial Design Parameters for Optimizing Chromene Synthesis
| Factor | Low Level (-1) | High Level (+1) | Significance (p-value) |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | <0.01 |
| Catalyst (mol%) | 5 | 15 | 0.03 |
| Solvent Polarity | Toluene | DMF | 0.12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
